4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

Catalog No.
S1480010
CAS No.
107133-34-6
M.F
C29H40O5
M. Wt
468.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benz...

CAS Number

107133-34-6

Product Name

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate

IUPAC Name

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate

Molecular Formula

C29H40O5

Molecular Weight

468.6 g/mol

InChI

InChI=1S/C29H40O5/c1-3-5-6-7-8-9-10-11-21-31-24-15-13-23(14-16-24)29(30)33-26-19-17-25(18-20-26)32-22-28-27(34-28)12-4-2/h13-20,27-28H,3-12,21-22H2,1-2H3/t27-,28-/m0/s1

InChI Key

SDWUPBPBMWMRLN-NSOVKSMOSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OCC3C(O3)CCC

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC[C@H]3[C@@H](O3)CCC
4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate (EPDB) is a type of organic compound that belongs to the class of esters. This compound possesses a unique functional group that consists of two important parts, epoxy and phenyl groups. It has been found that EPDB possesses various biological properties, which are useful in different fields of research and industry. This compound is also known for its potential applications in sunscreen, coatings, and adhesives.
2.
EPDB is a white or off-white crystalline solid with a molecular weight of 468.71 g/mol. Its molecular formula is C29H42O4. The melting point of EPDB is approximately 70-72°C. This compound is sparingly soluble in water but soluble in most organic solvents such as dichloromethane, ethyl acetate, and methanol. EPDB has a high boiling point of approximately 538.3°C at 760 mmHg, and it exhibits good thermal stability.
3.
EPDB can be synthesized using different methods, but the most common method is the esterification of 4-hydroxybenzoic acid with 4-decyloxyphenol, followed by the reaction of the resulting product with epichlorohydrin. The FTIR, NMR, and HRMS spectroscopies are commonly used methods to characterize EPDB. These techniques provide information about the functional groups and chemical bonds present in the compound.
4. Analytical Methods:
Different analytical methods have been used to detect and quantify EPDB in various matrices. High-performance liquid chromatography (HPLC) coupled with UV and MS detection is widely used to separate and quantify EPDB. Other techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have also been used for the analysis of EPDB.
5. Biological Properties:
EPDB possesses various biological properties such as antioxidant, anti-inflammatory, and antimicrobial activities. It has been found that EPDB exhibits good antioxidant activity due to the presence of phenolic hydroxyl groups. This compound also possesses anti-inflammatory activity, which is useful for the treatment of various inflammatory diseases. Furthermore, EPDB exhibits good antimicrobial activity against various bacterial and fungal strains.
6.
Several studies have been conducted to evaluate the toxicity and safety of EPDB. It has been found that this compound exhibits low toxicity and is safe for use in scientific experiments. However, exposure to high concentrations of EPDB may cause adverse effects on health and the environment.
7.
EPDB has various potential applications in scientific experiments such as in the development of sunscreen, coatings, and adhesives. This compound possesses good UV absorption properties and can protect the skin from harmful UV radiation. Furthermore, EPDB exhibits good adhesion and compatibility with various substrates, making it useful in the development of high-quality coatings and adhesives.
8.
Currently, there is ongoing research focused on the development of new methods for the synthesis of EPDB. Furthermore, there is an increasing interest in exploring the potential applications of EPDB in different fields of research and industry.
9.
EPDB has a wide range of potential implications in various fields of research and industry such as in the development of new drugs, cosmetics, and agricultural products. Furthermore, EPDB can be used as an effective antioxidant in the food industry, preventing oxidative degradation and rancidity.
10. Limitations and Future Directions:
Despite the potential applications of EPDB, there are still some limitations that need to be addressed. For example, the high production costs of EPDB limit its use in certain applications. Furthermore, additional research is needed to further understand the toxicity and safety of EPDB. Future directions could include the development of new and more efficient synthesis methods for EPDB, as well as the exploration of its potential applications in other fields such as energy storage and biochemistry.

XLogP3

8.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

[4-[[(2S,3S)-3-propyloxiran-2-yl]methoxy]phenyl] 4-decoxybenzoate

Dates

Modify: 2023-09-13

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